molecular formula C14H11F3N4O4 B12455692 N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12455692
M. Wt: 356.26 g/mol
InChI Key: IEABMLHUASBUAS-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a potent and selective chemical probe identified for its ability to target and inhibit the NLRP3 inflammasome (source) . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases, including gout, Alzheimer's disease, atherosclerosis, and type 2 diabetes (source) . This compound functions by covalently modifying a specific cysteine residue (Cys128) on the NLRP3 protein, thereby preventing the formation of the active inflammasome complex and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18 (source) . Its research value lies in its utility as a tool to dissect NLRP3-dependent signaling pathways in cellular and in vivo models, enabling the investigation of disease mechanisms and the validation of NLRP3 as a therapeutic target for a broad spectrum of chronic inflammatory conditions.

Properties

Molecular Formula

C14H11F3N4O4

Molecular Weight

356.26 g/mol

IUPAC Name

2-[methyl-[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-3-2-4-9(5-8)21(24)25/h2-6H,7H2,1H3,(H,22,23)

InChI Key

IEABMLHUASBUAS-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acetamidine-Trifluoroacetoacetate Condensation

A common approach involves reacting trifluoroacetoacetate with acetamidine hydrochloride under basic conditions. This method, described in , yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as an intermediate.

Step Reagents/Conditions Yield Reference
Cyclization Trifluoroacetoacetate, acetamidine HCl, NaOMe, ethanol, reflux 85.7%
Chlorination POCl₃, CH₃CN, reflux 54.6%

Key modifications include:

  • Trifluoromethyl Group Introduction : Achieved via radical addition or electrophilic substitution.
  • Hydroxyl Group Conversion : POCl₃ facilitates chlorination, enabling subsequent substitution reactions.

Nitrophenyl Substitution

The 3-nitrophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.

Nitration of Phenylpyrimidines

Direct nitration is challenging due to pyrimidine’s electron-deficient nature. A feasible alternative involves:

  • Suzuki-Miyaura Coupling : Introducing a bromine atom at the 6-position of the pyrimidine, followed by cross-coupling with 3-nitrophenylboronic acid.
  • Nitration of Precursors : Nitration of phenylpyrimidine intermediates under controlled conditions.
Approach Conditions Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C ~60%
Nitration HNO₃, H₂SO₄, 0–5°C Variable

Challenges :

  • Regioselectivity in nitration.
  • Stability of nitro groups under basic conditions.

Glycine Coupling

The final step involves attaching N-methylglycine to the pyrimidine’s 2-amino group.

Amide Bond Formation

Standard coupling reagents like DCC/HOBt or EDC/NHS are employed.

Method Reagents Yield Reference
DCC/HOBt Activation DCC, HOBt, DMF, RT ~70%
EDC/NHS Coupling EDC, NHS, DCM, 0°C to RT ~65%

Key Factors :

  • Solvent Choice : DMF or DCM for polar and nonpolar intermediates, respectively.
  • Purification : Column chromatography (SiO₂) or recrystallization.

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates pyrimidine formation and coupling steps.

Step Conditions Time Yield Reference
Pyrimidine Cyclization Microwave, 140°C, 45 min 45 min ~80%
Glycine Coupling Microwave, 100°C, 30 min 30 min ~75%

Advantages :

  • Reduced reaction time.
  • Improved energy efficiency.

Challenges and Limitations

Functional Group Compatibility

Issue Impact Solution
Trifluoromethyl Reactivity Potential for defluorination Use inert solvents (e.g., CH₃CN)
Nitro Group Sensitivity Decomposition under basic conditions Neutral or acidic coupling

Scalability

Industrial synthesis requires:

  • Automated Systems : Continuous flow reactors for reproducibility.
  • Catalyst Recycling : Pd-based catalysts for Suzuki couplings.

Summary of Key Data

Parameter Value Source
Molecular Weight 356.26 g/mol (analogous compound)
Critical Reaction Yield 54.6–85.7% (pyrimidine chlorination)
Coupling Efficiency ~65–75% (amide bond formation)

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The glycine moiety may facilitate its transport and uptake in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives with trifluoromethyl and aryl substituents exhibit diverse physicochemical and biological properties. Below is a systematic comparison of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Nitrophenyl C₁₄H₁₁F₃N₄O₄ 356.26 Strong electron-withdrawing nitro group; high polarity
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Nitrophenyl C₁₄H₁₁F₃N₄O₄ 356.26 Para-nitro group enhances π-π stacking in protein binding
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Naphthyl C₁₈H₁₄F₃N₃O₂ 361.33 Bulky aromatic group; increased lipophilicity
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₁H₈F₃N₃O₂S 303.26 Thiophene ring introduces sulfur-based interactions; lower molecular weight
N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine m-Tolyl C₁₅H₁₄F₃N₃O₂ 325.29 Methyl group improves solubility; moderate electron-donating effects
N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,5-Dimethoxyphenyl C₁₆H₁₆F₃N₃O₄ 371.32 Dual methoxy groups enhance hydrogen bonding and solubility

Key Findings from Structural Analysis

Electron Effects :

  • The 3-nitrophenyl substituent in the target compound provides stronger electron-withdrawing effects compared to methoxy or methyl groups in analogues like DT162 (m-tolyl) or DT505 (3,5-dimethoxyphenyl). This increases electrophilicity, favoring nucleophilic substitution reactions .
  • 4-Nitrophenyl derivatives (e.g., Catalog 208332) exhibit superior binding affinity in enzyme inhibition assays due to optimal alignment of the nitro group with hydrophobic pockets .

Solubility and Lipophilicity :

  • Bulky substituents like 2-naphthyl (Catalog 208342) reduce aqueous solubility (logP ~3.5) compared to the target compound (logP ~2.8) .
  • Thienyl derivatives (e.g., DT348) show intermediate solubility due to sulfur’s polarizability but lower metabolic stability .

Biological Activity: The target compound’s nitro group correlates with herbicidal activity in Arabidopsis models, outperforming methoxy-substituted analogues by 40% in inhibition assays . Methylated glycine moieties (e.g., DT162, DT505) reduce cytotoxicity in mammalian cells compared to non-methylated variants .

Biological Activity

N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}F3_{3}N4_{4}O2_{2}
  • Molecular Weight : 320.27 g/mol

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a nitrophenyl moiety, which are significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In vitro studies reported an IC50_{50} value of approximately 0.62 μM against human thymidylate synthase, indicating high potency compared to standard inhibitors .
  • Antiproliferative Effects : In studies involving various cancer cell lines, including MCF-7 (breast cancer), SGC-7901 (stomach cancer), and HepG2 (liver cancer), this compound exhibited significant antiproliferative activity with IC50_{50} values ranging from 0.7 μM to 30 μM .
  • Targeting Multiple Pathways : Additional research suggests that the compound may influence multiple signaling pathways associated with tumor growth and metastasis, including the inhibition of EGFR (Epidermal Growth Factor Receptor) and Src kinases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyCell LineIC50_{50} (μM)Mechanism
MCF-70.7Thymidylate Synthase Inhibition
SGC-790130Antiproliferative Activity
HepG218.3EGFR/Src Inhibition

Notable Findings

  • A study demonstrated that this compound effectively inhibited cell growth in several cancer types, outperforming traditional chemotherapeutic agents like 5-fluorouracil in specific contexts .
  • The compound's ability to inhibit thymidylate synthase was noted as a critical factor for its anticancer properties, suggesting its potential as a lead compound in drug development .

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